7-Oxa-3-azabicyclo[4.2.0]octane
Description
Properties
IUPAC Name |
7-oxa-3-azabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-5-4-8-6(1)5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYESHYUOWMGQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Thia-1-azabicyclo[4.2.0]octane Derivatives
Structural Features :
- Replaces the oxygen atom (oxa) at position 7 with sulfur (thia) at position 4.
- Nitrogen is positioned at 1 instead of 3.
- Core structure of cephalosporin antibiotics (e.g., 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, CAS: 22252-43-3) .
Key Differences :
- Electronic Properties : Sulfur’s larger atomic size and lower electronegativity increase lipophilicity, enhancing membrane permeability in antibiotics.
- Biological Activity : Thia-containing derivatives exhibit broad-spectrum antibacterial activity, whereas oxa analogs are less common in clinical antibiotics .
Example :
3,7-Diazabicyclo[4.2.0]octane Derivatives
Structural Features :
Key Differences :
Example :
| Compound Name | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane | C₁₄H₂₃NO₂ | Chiral bicyclic scaffold; Boc protection | Pharmaceutical intermediate |
Ring-Size Variants: 4-Thia-1-azabicyclo[3.2.0]heptane
Structural Features :
- Smaller bicyclo[3.2.0]heptane ring system.
- Example: 6-Aminopenicillanic acid (6-APA), a penicillin precursor (CAS: 551-16-6) .
Key Differences :
Heteroatom Position Variants: trans-2-Aza-3-oxo-4-oxabicyclo[4.2.0]octane
Structural Features :
Key Differences :
- Reactivity : The ketone (oxo) group at position 3 facilitates nucleophilic attacks, unlike the oxa-3-aza derivative.
- Synthetic Utility : Used in studies of valence tautomerism and heterocyclic rearrangements .
Preparation Methods
Acylation and Photochemical Cyclization Method
A notable method involves starting from readily available tetrahydro-1,3-oxazines. The process includes:
- Acylation with diketene to introduce keto functionality.
- Diazo exchange to prepare diazo intermediates.
- Irradiation (photochemical step) to induce cyclization forming the bicyclic β-lactam ring.
- Reduction to yield 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives with trans-substituents around the β-lactam ring.
This method is significant as it provides intermediates useful in the synthesis of complex antibiotics such as thienamycin.
Free-Radical Annelation for Bicyclic β-Lactams
Another synthetic strategy employs free-radical chemistry:
- Radical formation and cyclization : Using reagents like n-Bu3SnH and AIBN, radicals are generated that facilitate C–C bond formation completing the bicyclic framework.
- The reaction outcome depends on the relative stability of intermediate radicals, influencing the regio- and stereochemistry of the bicyclic product.
- This method allows selective formation of 8-oxo-5-oxa-1-azabicyclo[4.2.0]octanes and related structures.
- The presence of free-radical stabilizing groups (e.g., CO2Me or phenyl) on substrates influences the reaction pathway and product distribution.
This approach is valuable for constructing bicyclic β-lactams with controlled stereochemistry and substitution patterns.
Multi-Step Organic Synthesis Including Halogenation and Phthalimido Substitutions
A further method involves:
- Synthesis of methylcis-2-bromo-3-methyl-8-oxo-7-phthalimido-4-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate.
- Use of reagents such as DBU for elimination of silyloxy groups.
- Addition of diethyl phosphite to α,β-unsaturated double bonds catalyzed by NaH.
- This method allows introduction of functional groups at specific positions on the bicyclic ring, facilitating further derivatization.
Such synthetic routes are useful for preparing functionalized bicyclic β-lactams relevant in drug discovery.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The acylation/photochemical method yields trans-substituted β-lactams, which are important for biological activity modulation.
- Free-radical annelation efficiency depends on radical stability; secondary radicals favor endo addition, while stabilized radicals favor exo addition, influencing product stereochemistry.
- The use of DBU as a reagent for silyloxy elimination is efficient and mild, preserving sensitive functionalities.
- Multi-step syntheses require careful optimization of each step to maximize yield and purity, often involving chromatographic purification and characterization by NMR and mass spectrometry.
- Comparative structural analysis shows that 7-Oxa-3-azabicyclo[4.2.0]octane derivatives differ significantly from related bicyclic compounds by their unique combination of oxygen and nitrogen atoms, affecting their reactivity and biological properties.
Q & A
Q. What advanced techniques validate stereochemical outcomes in complex derivatives?
Q. How can environmental degradation pathways of 7-Oxa-3-azabicyclo[4.2.0]octane be analyzed?
- Methodological Answer : Conduct adsorption studies on indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging (AFM-IR) to track decomposition. Identify volatile byproducts via GC-MS and non-volatile residues using TOF-SIMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
